

Spectroscopic Profile of 2,6-Dimethylquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethylquinolin-4-ol** (CAS No. 15644-82-3), a quinoline derivative of interest to researchers in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research.

Compound Identification

Compound Name: **2,6-Dimethylquinolin-4-ol** Synonyms: 2,6-Dimethyl-4-hydroxyquinoline, 2,6-dimethyl-1H-quinolin-4-one CAS Number: 15644-82-3 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2,6-Dimethylquinolin-4-ol**.

¹H NMR Spectroscopic Data

A proton NMR spectrum for 2,6-Dimethyl-4-quinolinol is available, though specific peak assignments and coupling constants require direct access to the spectral data for full interpretation.^[1]

¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for **2,6-Dimethylquinolin-4-ol** is not readily available in the public domain. Theoretical predictions and comparisons with structurally similar compounds, such as 2,6-dimethylquinoline, can provide estimated chemical shifts. For 2,6-dimethylquinoline, characteristic peaks are observed for the methyl groups and the aromatic carbons of the quinoline core.^[2]

Infrared (IR) Spectroscopy Data

Specific experimental IR data with peak assignments for **2,6-Dimethylquinolin-4-ol** is limited. However, characteristic absorption bands can be predicted based on its functional groups. Expected peaks would include O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and C-O stretching.

Mass Spectrometry (MS) Data

While experimental mass spectra with detailed fragmentation analysis for **2,6-Dimethylquinolin-4-ol** are not widely published, predicted mass spectrometry data is available. The primary ionization method for such aromatic nitrogen heterocycles is typically electron ionization (EI).

Adduct	m/z (Predicted)
[M+H] ⁺	174.09134
[M+Na] ⁺	196.07328
[M-H] ⁻	172.07678
[M+NH ₄] ⁺	191.11788
[M+K] ⁺	212.04722
[M] ⁺	173.08351

Experimental Protocols

The following sections outline general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- A sample of **2,6-Dimethylquinolin-4-ol** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added for chemical shift calibration.

Data Acquisition:

- 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Standard pulse sequences are used for both 1H (single-pulse) and ^{13}C (proton-decoupled) acquisitions.
- Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid **2,6-Dimethylquinolin-4-ol** is finely ground with dry potassium bromide (KBr).
- The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR spectrometer.

- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

- For a solid sample like **2,6-Dimethylquinolin-4-ol**, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe and introduced into the ion source.

Ionization:

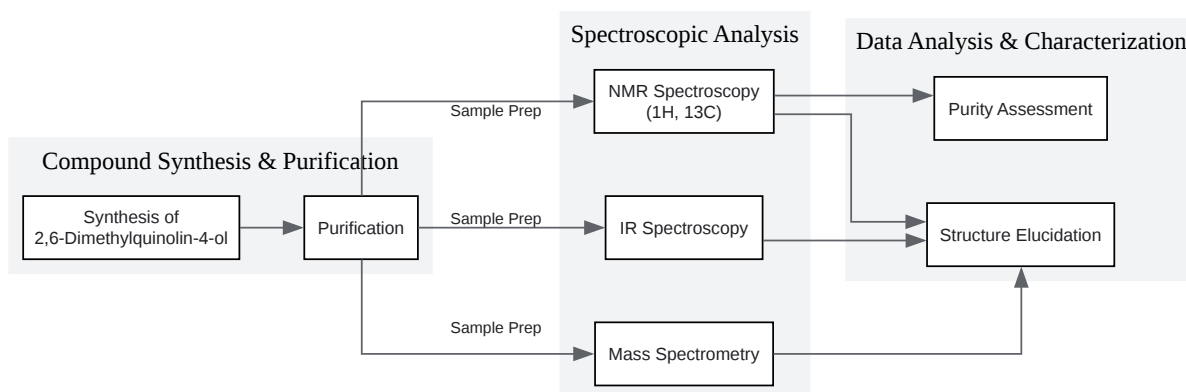
- Electron Ionization (EI) is a standard method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,6-Dimethylquinolin-4-ol**.



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Spectroscopic Analysis Workflow for **2,6-Dimethylquinolin-4-ol**.

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